

# An In-depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate

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## Compound of Interest

Compound Name: *Methyl 2-chloroquinazoline-8-carboxylate*

Cat. No.: *B578165*

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This technical guide provides a comprehensive overview of **Methyl 2-chloroquinazoline-8-carboxylate**, a key building block in the synthesis of diverse quinazoline-based compounds with significant potential in pharmaceutical research. This document outlines its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological applications and mechanisms of action based on current research into related quinazoline derivatives.

## Core Chemical and Physical Properties

**Methyl 2-chloroquinazoline-8-carboxylate** is a heterocyclic organic compound with a quinazoline core structure. Its chemical properties make it a versatile intermediate for further functionalization, particularly in the development of kinase inhibitors and other targeted therapies.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C10H7ClN2O2	[2][3][4]
Molecular Weight	222.63 g/mol	[2][3][5]
CAS Number	1217269-81-2	[2]
Appearance	White crystals (typical for related compounds)	[6]
Purity	≥97% (commercially available)	[2]
Storage	Inert atmosphere, 2-8°C	[7]
SMILES	<chem>COC(=O)C1=CC=CC2=CN=C(N=C21)Cl</chem>	[7]

## Synthesis and Experimental Protocols

The synthesis of quinazoline derivatives often involves cyclization reactions from substituted anilines. While a specific protocol for **Methyl 2-chloroquinazoline-8-carboxylate** is not detailed in the provided literature, a general synthetic approach can be inferred from established methods for similar compounds.

A plausible synthetic route would involve the reaction of a suitably substituted anthranilic acid derivative. The following is a generalized experimental protocol for the synthesis of a chloroquinazoline derivative, which can be adapted for **Methyl 2-chloroquinazoline-8-carboxylate**.

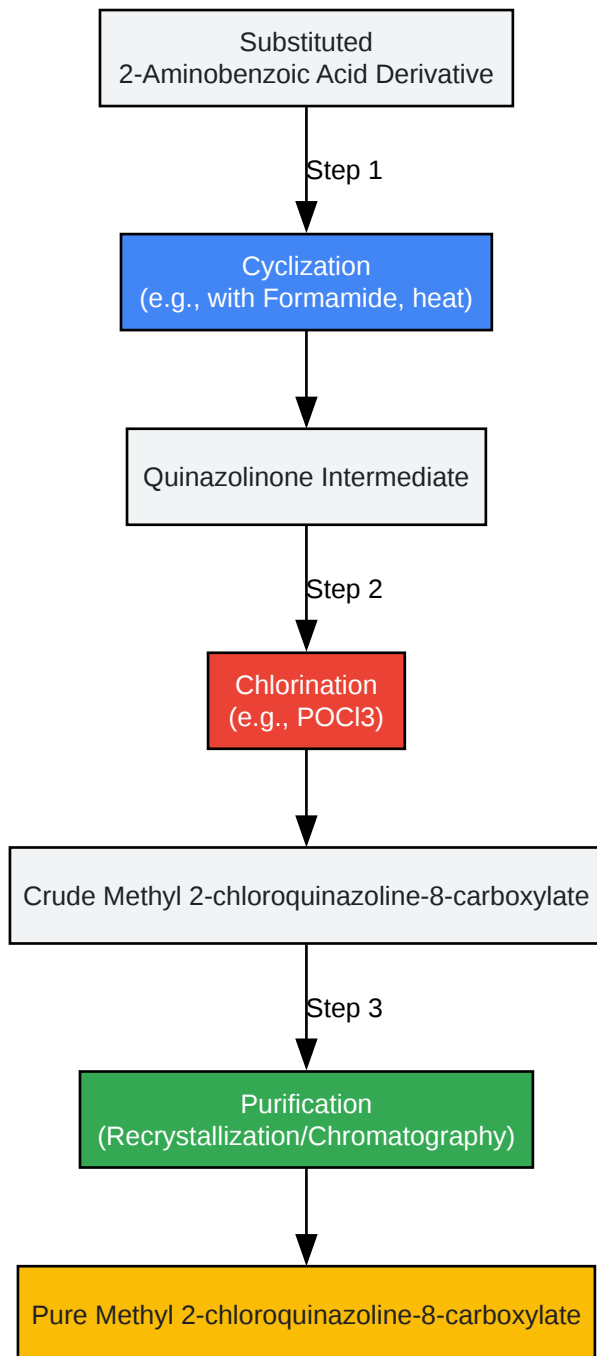
General Protocol for the Synthesis of Chloroquinazoline Derivatives:

- **Starting Materials:** A substituted 2-aminobenzoic acid (in this case, Methyl 2-amino-3-formylbenzoate or a related precursor).
- **Cyclization:** The initial step typically involves the reaction of the aminobenzoic acid derivative with a source of the C2 carbon of the quinazoline ring, such as formamide or a similar reagent, often under heating to induce cyclization to the quinazolinone intermediate.

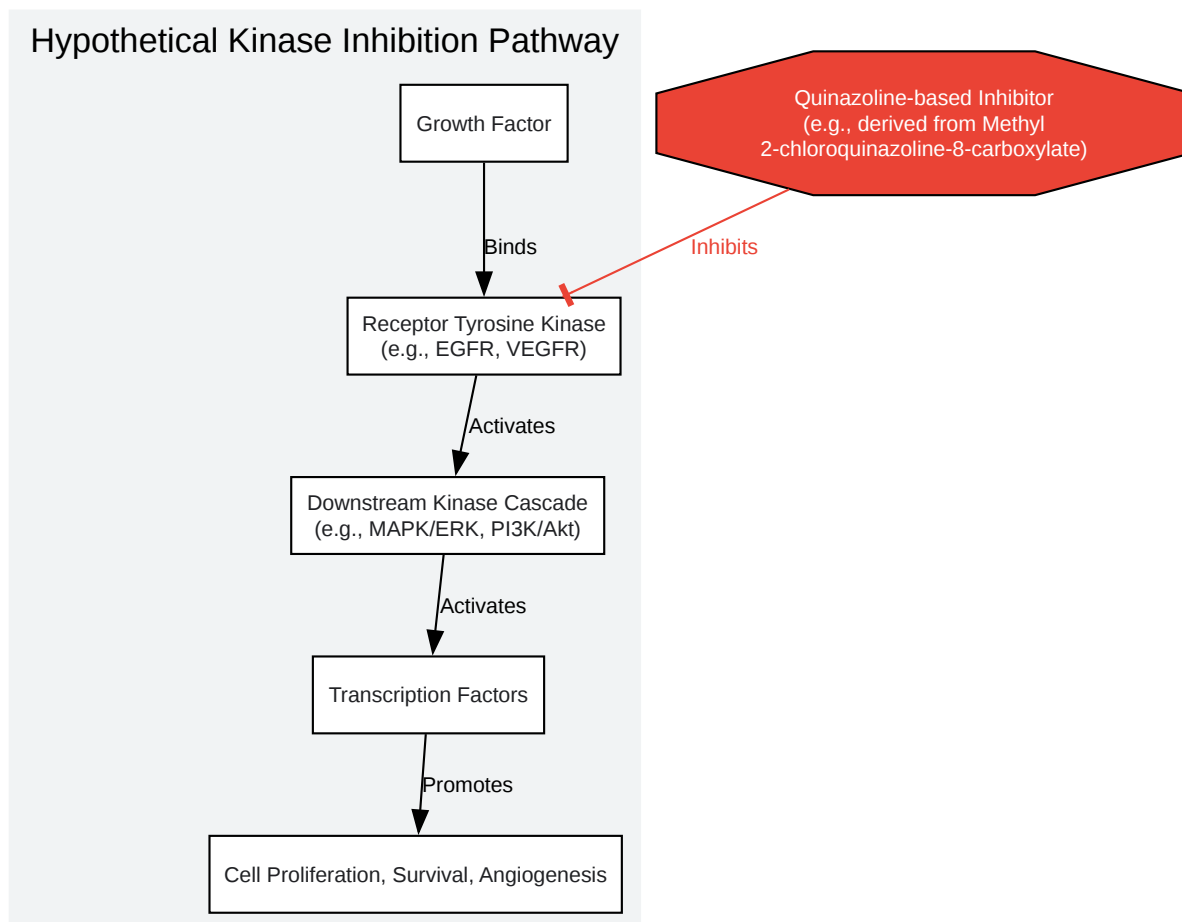
- **Chlorination:** The resulting quinazolinone is then chlorinated to introduce the chloro group at the 2-position. This is commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>) or thionyl chloride (SOCl<sub>2</sub>), often with a catalytic amount of a base like N,N-dimethylformamide (DMF).
- **Work-up and Purification:** After the reaction is complete, the mixture is carefully quenched, typically with ice water, to precipitate the crude product. The solid is then collected by filtration, washed, and purified, usually by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the pure **Methyl 2-chloroquinazoline-8-carboxylate**.

The following diagram illustrates a generalized workflow for the synthesis of a 2-chloroquinazoline derivative.

## Generalized Synthesis Workflow



## Hypothetical Kinase Inhibition Pathway

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